![molecular formula C14H9N3O3 B5836613 4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)
4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine, commonly known as BDP, is a heterocyclic compound that has been widely studied in scientific research due to its potential applications in various fields. BDP has a unique molecular structure that makes it a promising candidate for drug discovery, material science, and other related areas of research.
Mechanism of Action
The mechanism of action of BDP is not fully understood, but it is believed to be related to its ability to modulate certain signaling pathways in cells. BDP has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that BDP can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the proliferation of cancer cells. In vivo studies have shown that BDP can reduce the growth of tumors and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDP in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using BDP is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research on BDP. One area of interest is the development of new drugs based on the structure of BDP, which may have improved therapeutic properties. Another area of interest is the study of the molecular mechanisms underlying the effects of BDP, which may lead to the discovery of new targets for drug development. Additionally, the use of BDP in material science and other related fields may also be an area of future research.
Synthesis Methods
The synthesis of BDP is a multi-step process that involves the reaction of 2,3-dichloropyridine with 5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in the presence of a base catalyst. This reaction results in the formation of the intermediate compound, which is then treated with a reducing agent to produce the final product, BDP.
Scientific Research Applications
BDP has been studied extensively for its potential applications in various scientific fields. In drug discovery, BDP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. BDP has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-2-11-12(19-8-18-11)7-10(1)14-16-13(17-20-14)9-3-5-15-6-4-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHXAYGCPWCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.